Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRBQFKZDGMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FN4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Z Ala Glu Ome Val Asp Ome Fmk
Irreversible Covalent Inhibition
Z-AEVD-FMK functions as an irreversible inhibitor of specific caspases, a family of cysteine-aspartic proteases crucial for the execution of apoptosis. bio-techne.comrndsystems.com This irreversible nature is a key feature of its mechanism, ensuring a lasting blockade of the target enzyme's activity. The cell-permeable nature of Z-AEVD-FMK, enhanced by the N-terminal benzyloxycarbonyl (Z) group and O-methylated side chains, allows it to effectively reach its intracellular targets. bio-techne.comrndsystems.com
Role of the Fluoromethyl Ketone (FMK) Moiety
The cornerstone of Z-AEVD-FMK's inhibitory action is the fluoromethyl ketone (FMK) group located at its C-terminus. bio-techne.comrndsystems.comnih.gov This electrophilic "warhead" is highly reactive towards nucleophiles. nih.govmdpi.comnih.gov The presence of fluorine atoms adjacent to the ketone's carbonyl group significantly increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. nih.govnih.gov This enhanced reactivity is a critical factor in the compound's ability to form a stable, irreversible bond with its target enzyme. mdpi.com
Mechanism of Cysteine Reactivity and Active Site Targeting
The inhibitory process begins with the peptide portion of Z-AEVD-FMK recognizing and binding to the active site of a target caspase. mdpi.comnih.gov Caspases possess a catalytic cysteine residue within their active site, which is essential for their proteolytic activity. nih.gov The peptide sequence of the inhibitor mimics the natural substrate of the caspase, guiding the FMK moiety into close proximity with this catalytic cysteine. mdpi.com
Once positioned correctly, the nucleophilic thiol group (-SH) of the cysteine residue attacks the electrophilic carbonyl carbon of the FMK group. mdpi.comnih.gov This results in the formation of a stable, covalent thioether linkage between the inhibitor and the enzyme. researchgate.net This covalent modification of the active site cysteine permanently inactivates the caspase, as it can no longer participate in the cleavage of its substrates. bio-techne.comrndsystems.com
Specificity Profile Towards Target Enzymes
While many caspase inhibitors exist, Z-AEVD-FMK exhibits a notable degree of specificity, primarily targeting certain initiator caspases involved in the early stages of apoptosis.
Primary Inhibition of Caspase-10
Z-AEVD-FMK is recognized as a potent and selective inhibitor of caspase-10. pubcompare.aimedchemexpress.comcaymanchem.com Caspase-10 is an initiator caspase that plays a role in the extrinsic pathway of apoptosis, particularly in response to signals from death receptors like Fas. caymanchem.com By inhibiting caspase-10, Z-AEVD-FMK can prevent the downstream activation of the caspase cascade, thereby blocking the progression of apoptosis at an early stage. medchemexpress.comcaymanchem.com For instance, it has been shown to inhibit the activation of Bid and the release of apoptosis-inducing factor (AIF) from mitochondria. medchemexpress.commedchemexpress.cn
Inhibition of Activated Caspase-8 (with Lower Efficiency)
While its primary target is caspase-10, Z-AEVD-FMK has also been observed to inhibit caspase-8, another critical initiator caspase in the extrinsic pathway. researchgate.net However, its efficiency in inhibiting caspase-8 is generally lower than its potent inhibition of caspase-10. researchgate.net Both caspase-8 and caspase-10 are involved in the initial phases of apoptosis triggered by external signals. bio-techne.comrndsystems.com
Comparative Analysis with Other Caspase Inhibitors
The specificity of caspase inhibitors is a crucial aspect of their utility in research. A comparison with other well-known caspase inhibitors highlights the distinct profile of Z-AEVD-FMK.
Z-VAD-FMK (Z-Val-Ala-Asp-FMK) : This compound is known as a pan-caspase inhibitor, meaning it broadly inhibits a wide range of caspases with low selectivity. novusbio.commedchemexpress.cominvivogen.com It is often used to induce a general blockade of apoptosis. novusbio.com Unlike the targeted action of Z-AEVD-FMK, Z-VAD-FMK does not show a strong preference for specific caspases. invivogen.com
Z-DEVD-FMK (Z-Asp-Glu-Val-Asp-FMK) : This inhibitor is most frequently associated with the inhibition of caspase-3, a key executioner caspase. bio-techne.combdbiosciences.combpsbioscience.com Although it can inhibit other caspases at higher concentrations, its primary utility lies in targeting the downstream execution phase of apoptosis. bio-techne.com This contrasts with Z-AEVD-FMK's focus on the upstream initiator caspases. Interestingly, some studies have shown that Z-DEVD-FMK can also inhibit caspase-8 and -9. researchgate.net
The overlapping substrate specificity among caspases means that many peptide-based inhibitors can exhibit some level of cross-reactivity. nih.govnih.gov However, the specific amino acid sequence of Z-AEVD-FMK confers its primary selectivity towards caspase-10.
Interactive Data Table: Comparison of Caspase Inhibitors
| Inhibitor | Primary Target(s) | Mechanism of Action | Key Application |
| Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK | Caspase-10 (primary), Caspase-8 (lower efficiency) | Irreversible covalent inhibition via FMK group | Studying the role of initiator caspase-10 in apoptosis pubcompare.aimedchemexpress.comcaymanchem.com |
| Z-VAD-FMK | Pan-caspase (broad spectrum) | Irreversible covalent inhibition via FMK group | General inhibition of apoptosis novusbio.commedchemexpress.cominvivogen.com |
| Z-DEVD-FMK | Caspase-3 (primary), also Caspase-6, -7, -8, -10 | Irreversible covalent inhibition via FMK group | Studying the role of executioner caspase-3 in apoptosis bio-techne.combdbiosciences.combpsbioscience.com |
| Z-IETD-FMK | Caspase-8 | Irreversible covalent inhibition via FMK group | Potent and selective inhibition of Caspase-8 invivogen.combio-techne.com |
Intracellular Activation and Biodistribution for Research Applications
The utility of peptide-based inhibitors in cellular research is often contingent on their ability to cross the plasma membrane and reach their intracellular targets in a biologically active state. For peptide inhibitors targeting intracellular enzymes like caspases, modifications are often required to facilitate this transit. The compound this compound is designed as a cell-permeable prodrug, incorporating chemical modifications that enhance its uptake and ensure its activation only upon reaching the intracellular environment. This design strategy involves the O-methylation of acidic residues and relies on the activity of ubiquitous intracellular enzymes for conversion into its final, active inhibitory form.
Cell Permeability Enhancement via O-Methylation of Acidic Residues
Peptide molecules, particularly those containing acidic amino acid residues like Glutamic acid (Glu) and Aspartic acid (Asp), are typically cell-impermeable. The carboxylic acid side chains of these residues are negatively charged at physiological pH, rendering the peptide highly polar and unable to diffuse passively across the nonpolar lipid bilayer of the cell membrane. To overcome this limitation, this compound is synthesized with its acidic residues, Glutamic acid and Aspartic acid, modified into methyl esters (OMe). bio-techne.com
Table 1: Comparison of Unmodified and O-Methylated Acidic Residues
| Residue | Side Chain Group | Charge at Physiological pH | Polarity | Cell Membrane Permeability |
|---|---|---|---|---|
| Glutamic Acid (Glu) | Carboxylic Acid (-COOH) | Negative (-COO⁻) | High | Low |
| Glu(OMe) | Methyl Ester (-COOCH₃) | Neutral | Low | High |
| Aspartic Acid (Asp) | Carboxylic Acid (-COOH) | Negative (-COO⁻) | High | Low |
| Asp(OMe) | Methyl Ester (-COOCH₃) | Neutral | Low | High |
Role of Endogenous Esterases in Generating the Biologically Active Form
Once the O-methylated peptide, this compound, has successfully traversed the cell membrane, it exists in an inactive prodrug form. nih.gov The methyl ester groups that facilitate its entry also prevent it from binding effectively to the active site of its target caspase. The conversion to its biologically active form is dependent on the action of endogenous esterases, which are enzymes present within the cytoplasm of the cell. novusbio.comnih.gov
These non-specific cellular esterases recognize and hydrolyze the ester bonds on the Glutamic acid and Aspartic acid side chains. This enzymatic cleavage removes the methyl groups, regenerating the free carboxyl groups (-COOH). novusbio.comnovusbio.com The unmasking of these negatively charged carboxylates is essential for the inhibitor's function, as the free acidic residues are critical for optimal recognition and binding to the catalytic site of the target caspase. nih.gov This intracellular activation ensures that the potent inhibitory activity is unleashed only after the compound has reached its site of action, minimizing off-target effects outside the cell. This reliance on intracellular esterases is a key feature of this class of inhibitors; for experiments using purified enzymes in a cell-free environment (in vitro), esterase must be added to generate the active inhibitor. novusbio.comnovusbio.comnovusbio.com
Table 2: Intracellular Activation of this compound
| Location | Compound Form | Key Functional Groups | State | Activity |
|---|---|---|---|---|
| Extracellular | This compound | Methyl Esters (-COOCH₃) | Prodrug | Inactive / Cell-Permeable |
| Intracellular | Z-Ala-Glu-Val-Asp-FMK | Free Carboxylates (-COO⁻) | Active Inhibitor | Active / Binds to Caspase |
Applications of Z Ala Glu Ome Val Asp Ome Fmk in Cellular and Biochemical Research
Studies in Cellular Signaling and Stress Responses
Beyond its role in apoptosis, Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK has been employed to investigate other cellular signaling pathways, particularly those related to stress responses and survival.
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Research has demonstrated that Z-VAD-FMK can block the activation of NF-κB in activated primary T cells. nih.gov This inhibition of NF-κB activation contributes to the immunosuppressive effects of the compound, as it can hinder T-cell proliferation. nih.gov This finding underscores the crosstalk between caspase activity and the NF-κB signaling cascade.
The ability of Z-VAD-FMK to inhibit apoptosis makes it a valuable tool for exploring cell survival mechanisms. By preventing cell death, researchers can investigate the cellular responses that promote survival under various stress conditions. invivogen.com For instance, in studies where apoptosis is the default outcome, the application of Z-VAD-FMK can unmask underlying survival pathways or alternative cell fates. While the provided results allude to this application, specific examples of novel survival mechanisms discovered using this compound are not detailed. It is known that caspase inhibitors with the DEVD peptide sequence are potent inhibitors of caspase-3 and are often used in assays to inhibit apoptosis. novusbio.com
Utility in Disease-Relevant Biological Models (Non-Clinical)
The study of disease mechanisms at the molecular level often relies on specific inhibitors to probe the function of key enzymes. The inhibition of caspases, particularly initiator caspases like caspase-8 and caspase-10, has provided profound insights into the pathophysiology of various diseases, from immune dysregulation to neurodegeneration and organ damage.
Research on Immune Cell Function and Regulation
Caspase-8 has emerged as a critical regulator of immune cell function, extending far beyond its canonical role in apoptosis. Research utilizing inhibitors and genetic models has demonstrated that caspase-8 is essential for T-cell homeostasis, activation, and proliferation, as well as for macrophage differentiation and polarization.
In human T-cells, the inhibition of caspase-8 has been shown to be immunosuppressive, blocking proliferation induced by mitogens and interleukin-2 (B1167480) (IL-2). nih.gov While caspase-8 is activated during T-cell proliferation, inhibitors block this process and also suppress the activation of NF-κB, a key transcription factor in the immune response. nih.gov Further studies using genetic models have solidified the importance of this enzyme; mice with a T-cell-specific deletion of the caspase-8 gene exhibit a significant decrease in peripheral T-cells and are unable to mount an effective immune response to viral infections, highlighting a state of immunodeficiency. nih.govlabmedica.com Caspase-8 has also been found to restrict the hyperaccumulation of antiviral CD8 T-cells, playing a key role in balancing the expansion and contraction of the T-cell response during an infection. pnas.org
The function of macrophages is also heavily modulated by caspase-8 activity. It is a required enzyme for the differentiation of monocytes into macrophages. ashpublications.orgelsevierpure.com During this process, caspase-8 is activated within a multi-protein complex that leads to the cleavage of another protein, RIP1, which in turn prevents the sustained activation of NF-κB. ashpublications.org The inhibition of caspase-8 can, therefore, alter macrophage differentiation and function. Moreover, in differentiated macrophages, caspase-8 deficiency has been shown to alter the response to Toll-like receptor (TLR) activation and affect the polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. researchgate.net
Table 1: Effects of Caspase-8 Inhibition/Deletion on Immune Cells
| Cell Type | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Human T-cells | In vitro (primary cells) | Inhibition of proliferation; suppression of NF-κB activation. | nih.gov |
| Mouse T-cells | In vivo (genetic deletion) | Essential for homeostasis and mediated immunity; deletion leads to immunodeficiency. | nih.gov |
| Mouse CD8 T-cells | In vivo (viral infection model) | Restricts hyperaccumulation during antiviral response. | pnas.org |
| Human Monocytes | In vitro (primary cells) | Required for differentiation into macrophages; regulates NF-κB activity. | ashpublications.org |
| Mouse Macrophages | In vitro (genetic deletion) | Alters polarization and response to TLR activation. | researchgate.net |
Contributions to Understanding Neurodegenerative Processes where Caspase-8/10 are Implicated
The activation of caspases is a recurring theme in the pathology of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The use of caspase inhibitors has been instrumental in clarifying the role of these enzymes in the underlying neurotoxic and neuroinflammatory processes.
In the context of Parkinson's disease (PD), research has shown a significant increase in the activation of caspase-8 in the dopaminergic neurons of both human patients and in a mouse model of the disease using the neurotoxin MPTP. nih.govnih.govjneurosci.org This suggests that caspase-8 activation is an early event that precedes neuronal death. nih.govjneurosci.org However, the application of caspase inhibitors in this model yielded a complex result: instead of protecting the neurons, inhibition of the apoptotic pathway appeared to trigger a switch to a necrotic form of cell death, an effect linked to severe energy depletion within the cells. nih.govnih.gov Other research has focused on the role of caspase-8 in microglia, the brain's resident immune cells. Genetic deletion of caspase-8 specifically in microglia confers protection to dopaminergic neurons in the MPTP mouse model by reducing the pro-inflammatory activation of these cells. michaeljfox.orgaging-us.com This indicates that microglial caspase-8 is a key mediator of neuroinflammation in PD. michaeljfox.org
In Alzheimer's disease (AD), a broader activation of caspases, including caspase-8 and caspase-10, is observed. nih.gov Caspases are implicated in the entire disease process, from promoting the formation of amyloid-β (Aβ) plaques to linking plaques with the formation of neurofibrillary tangles (NFTs). nih.gov Specifically, Aβ, the primary component of plaques, can induce the activation of caspase-8, which in turn triggers downstream effector caspases. nih.gov Furthermore, caspases, including caspase-8, have been reported to cleave the amyloid precursor protein (APP), a process that may contribute to the generation of Aβ and subsequent neuronal loss. oup.com
Table 2: Role of Caspase-8 in Neurodegenerative Disease Models
| Disease Model | Cell/Tissue Type | Key Findings Regarding Caspase-8 | Reference(s) |
|---|---|---|---|
| Parkinson's Disease (MPTP) | Dopaminergic Neurons | Activated early in cell death process; inhibition leads to necrosis instead of apoptosis. | nih.govnih.govjneurosci.org |
| Parkinson's Disease (MPTP) | Microglia | Deletion in microglia reduces neuroinflammation and protects dopaminergic neurons. | michaeljfox.orgaging-us.com |
| Alzheimer's Disease | General Neuronal | Activity is increased; Aβ induces caspase-8 activation. | nih.gov |
| Alzheimer's Disease | General Neuronal | Implicated in cleavage of Amyloid Precursor Protein (APP). | oup.com |
Applications in Organ System Models Relevant to Caspase-8/10 Activity (e.g., inflammation, ischemia-reperfusion)
Beyond the immune and nervous systems, the inhibition of caspase-8 has been explored in various organ system models characterized by inflammation and cell death, such as ischemia-reperfusion injury and chronic inflammatory conditions.
In models of cerebral ischemia (stroke), caspase-8 is activated in microglia and infiltrating macrophages in the affected brain tissue. nih.gov Studies using a rat model of subarachnoid hemorrhage, a condition involving brain ischemia, found that a caspase-8 inhibitor could reduce neuroinflammation, decrease brain edema, and improve neurological outcomes. nih.gov The protective mechanism appears to involve the suppression of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov
The role of caspases has also been investigated in models of chronic inflammation. In mice exposed to cigarette smoke, a pan-caspase inhibitor was shown to alleviate airway inflammation and the development of emphysema. nih.govnih.gov In the context of atherosclerosis, a chronic inflammatory disease of the arteries, caspase-8 plays a complex role in regulating the death of macrophages within atherosclerotic plaques. The inhibition of caspase-8 in this setting can shift the mode of cell death from apoptosis to a more inflammatory form called necroptosis, which may lead to the expansion of the plaque's necrotic core and contribute to plaque instability. nih.gov This highlights the dual role of caspase-8 in both promoting and, in some contexts, restraining inflammation by controlling the mode of cell death.
Table 3: Caspase Inhibition in Organ System Models
| Model System | Organ/Tissue | Key Findings | Reference(s) |
|---|---|---|---|
| Ischemic Stroke (pMCAO model) | Brain (Microglia/Macrophages) | Caspase-8 is activated in a time-dependent manner in the peri-infarct area. | nih.gov |
| Subarachnoid Hemorrhage | Brain | Caspase-8 inhibitor reduces neuroinflammation, brain edema, and improves outcome. | nih.gov |
| Cigarette Smoke Exposure | Lungs | Pan-caspase inhibitor reduces airway inflammation and emphysema. | nih.govnih.gov |
| Atherosclerosis | Arteries (Macrophages) | Caspase-8 inhibition shifts macrophage death to necroptosis, potentially increasing plaque instability. | nih.gov |
Methodological Approaches and Experimental Considerations for Z Ala Glu Ome Val Asp Ome Fmk Research
Preparation and Handling for In Vitro and Cellular Assays
Proper preparation and handling of Z-AEVD-FMK are critical for obtaining reliable and reproducible results in both in vitro and cellular assays. This peptide inhibitor is typically supplied as a lyophilized powder and should be stored at -20°C to -70°C in a desiccated environment. bio-techne.comcellsignal.com Under these conditions, the lyophilized form is stable for at least one year. rndsystems.com
For use in experiments, a stock solution is prepared by reconstituting the lyophilized powder in a high-purity solvent, most commonly dimethyl sulfoxide (B87167) (DMSO). rndsystems.comnovusbio.com For example, a 10 mM stock solution can be made by dissolving 1 mg of the compound in the appropriate volume of DMSO. cellsignal.com Once reconstituted, the stock solution should be stored at -20°C and is generally stable for up to six months. rndsystems.com To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications. novusbio.combpsbioscience.com
The O-methylation of the peptide enhances its stability and cell permeability. novusbio.comnovusbio.com When working with purified or recombinant enzymes in vitro, it may be necessary to add an esterase to hydrolyze the O-methyl groups, generating the free carboxyl groups for optimal inhibitor-enzyme interaction. novusbio.com For cellular assays, the inhibitor is typically added to the cell culture medium at the beginning of the experiment. rndsystems.com It is important to note that the final concentration of DMSO in the cell culture should be kept low, generally below 1.0%, to avoid solvent-related toxicity that could interfere with the experimental results. rndsystems.com
Table 1: Preparation and Handling of Z-AEVD-FMK
| Parameter | Recommendation | Source |
| Storage (Lyophilized) | -20°C to -70°C, desiccated | bio-techne.comcellsignal.com |
| Stability (Lyophilized) | At least 1 year | rndsystems.com |
| Reconstitution Solvent | High-purity DMSO | rndsystems.comnovusbio.com |
| Storage (Stock Solution) | -20°C, aliquot to avoid freeze-thaw cycles | novusbio.combpsbioscience.com |
| Stability (Stock Solution) | Up to 6 months | rndsystems.com |
| Cellular Assays | Maintain final DMSO concentration below 1.0% | rndsystems.com |
Experimental Protocols for Enzyme Activity Measurement
Spectrophotometric and Fluorometric Assays for Caspase-10 and Caspase-8 Activity
The inhibitory activity of Z-AEVD-FMK on caspase-10 and caspase-8 can be quantified using spectrophotometric and fluorometric assays. These assays utilize synthetic substrates that, when cleaved by the respective caspase, release a chromophore or a fluorophore, which can then be measured.
For instance, the activity of caspase-8 can be determined using the substrate Ac-IETD-pNA (acetyl-isoleucyl-glutamyl-threonyl-aspartyl-p-nitroanilide). researchgate.net Cleavage of this substrate by caspase-8 releases p-nitroanilide (pNA), which can be detected spectrophotometrically at a wavelength of 405 nm. To assess the inhibitory effect of Z-AEVD-FMK, cell lysates are pre-incubated with the inhibitor before the addition of the substrate. researchgate.net The reduction in pNA release compared to a control without the inhibitor indicates the level of caspase-8 inhibition.
Fluorometric assays offer higher sensitivity and are also commonly employed. These assays use substrates like Ac-DEVD-AFC (acetyl-aspartyl-glutamyl-valyl-aspartyl-7-amino-4-trifluoromethylcoumarin) for caspase-3-like activity, which can also be cleaved by other caspases. researchgate.net The release of the fluorescent AFC molecule is measured using a fluorometer. Similar to spectrophotometric assays, the inhibitory potential of Z-AEVD-FMK is determined by the decrease in fluorescence signal. researchgate.net It's important to note that while Z-AEVD-FMK is a potent caspase-10 inhibitor, it can also inhibit other caspases, including caspase-8, and the degree of inhibition can be concentration-dependent. nih.gov
Assessment of Proteolytic Substrate Cleavage (e.g., PARP proteolysis)
A key hallmark of apoptosis is the cleavage of specific cellular proteins by executioner caspases. Poly(ADP-ribose) polymerase (PARP) is a well-established substrate for caspases, particularly caspase-3 and caspase-7. nih.gov During apoptosis, PARP is cleaved from its full-length 116 kDa form into an 89 kDa and a 24 kDa fragment. aacrjournals.org
The assessment of PARP cleavage is a common method to evaluate the efficacy of caspase inhibitors like Z-AEVD-FMK. This is typically done using Western blotting. aacrjournals.orgresearchgate.net Cell lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that recognizes both the full-length and the cleaved forms of PARP. aacrjournals.org A reduction in the appearance of the 89 kDa cleavage product in the presence of Z-AEVD-FMK indicates the inhibition of caspase activity and apoptosis. researchgate.netresearchgate.net Densitometric analysis of the bands can provide a quantitative measure of the inhibition. aacrjournals.org
Design of Cellular and Organotypic Culture Experiments
Inhibition of Apoptosis in Specific Cell Lines (e.g., Jurkat T cells, THP.1 cells)
Z-AEVD-FMK is frequently used to investigate the role of caspase-10 in apoptosis in various cell lines. Jurkat T cells and the human monocytic cell line THP.1 are common models for studying apoptosis. nih.govnih.gov For example, in Jurkat T cells, Fas ligand (FasL) can induce apoptosis, which involves the activation of caspase-8 and caspase-3. nih.gov The addition of Z-AEVD-FMK can block this process, demonstrating its anti-apoptotic effect. nih.gov
Similarly, in THP.1 cells, various stimuli can trigger apoptosis. apexbt.com The pan-caspase inhibitor Z-VAD-FMK has been shown to prevent apoptosis in these cells, and Z-AEVD-FMK would be used to specifically probe the involvement of caspase-10 in these pathways. nih.govapexbt.com Experiments are typically designed by pre-treating the cells with Z-AEVD-FMK for a specific period before inducing apoptosis. The extent of apoptosis is then measured using various assays, such as flow cytometry with Annexin (B1180172) V staining or analysis of DNA fragmentation. researchgate.netmdpi.com
Table 2: Cell Lines Used in Z-AEVD-FMK Research
| Cell Line | Cell Type | Application in Apoptosis Research | Source |
| Jurkat T cells | Human T lymphocyte | Studying FasL-induced apoptosis and caspase inhibition. | nih.gov |
| THP.1 cells | Human monocytic | Investigating apoptosis induced by various stimuli and the role of caspases. | nih.govapexbt.com |
Analysis of DNA Fragmentation and Morphological Changes
Apoptosis is characterized by distinct morphological and biochemical changes, including DNA fragmentation and alterations in cell structure. nih.govlongdom.org The analysis of these changes provides further evidence for the inhibitory effect of Z-AEVD-FMK on apoptosis.
DNA fragmentation, which results in a "ladder" pattern on an agarose (B213101) gel, is a classic hallmark of apoptosis. nih.gov Another common method to detect DNA fragmentation at the single-cell level is the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. nih.govnih.gov This technique labels the free 3'-hydroxyl ends of DNA fragments, which can be visualized by fluorescence microscopy or flow cytometry. nih.gov
Morphological changes associated with apoptosis include cell shrinkage, chromatin condensation (pyknosis), and the formation of apoptotic bodies. numberanalytics.comhistopathology.guru These changes can be observed using light microscopy or electron microscopy. longdom.org Staining with dyes like Hoechst or DAPI can be used to visualize nuclear condensation. Flow cytometry analysis using forward and side scatter can also provide information about changes in cell size and granularity. The reduction in the percentage of cells exhibiting these apoptotic features after treatment with Z-AEVD-FMK confirms its role in inhibiting apoptosis.
Evaluation of Cell Viability and Death Phenotypes
In research involving Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK and other caspase inhibitors, a variety of methods are employed to assess cell viability and characterize the mode of cell death. These techniques are crucial for understanding the efficacy and mechanism of action of the inhibitor.
Common assays to determine cell viability include trypan blue exclusion, which identifies cells with compromised membrane integrity, and metabolic assays like the WST-1 assay, which measures the metabolic activity of viable cells. nih.govnih.gov For instance, in studies with the pan-caspase inhibitor Z-VAD-FMK, flow cytometry with annexin V-FITC and propidium (B1200493) iodide double staining is used to distinguish between viable, apoptotic, and necrotic cells. nih.gov
To specifically evaluate apoptosis, DNA fragmentation is a key indicator. The TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is widely used to detect DNA breaks characteristic of late-stage apoptosis. plos.orgnih.gov Another common method is the detection of caspase activation, as caspases are the central executioners of apoptosis. nih.gov Luminescent assays, such as the Caspase-Glo® series, provide a sensitive method for measuring the activity of specific caspases like caspase-3, -8, and -9. promega.com
The following table summarizes common methods used to evaluate cell viability and apoptosis in the context of caspase inhibitor research:
| Assay | Principle | Information Provided | Example Application |
| Trypan Blue Exclusion | Stains non-viable cells with compromised membranes blue. | Distinguishes between live and dead cells. | General cell viability assessment. selleckchem.com |
| WST-1 Assay | Measures the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by mitochondrial dehydrogenases in viable cells. | Quantifies metabolic activity, an indicator of cell viability. | Assessing the protective effect of Z-VAD-FMK on granulosa cells. nih.gov |
| Annexin V/Propidium Iodide Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide stains the DNA of necrotic or late apoptotic cells. | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. | Evaluating etoposide-induced apoptosis in human granulosa cell lines treated with Z-VAD-FMK. nih.gov |
| TUNEL Assay | Labels the 3'-OH ends of fragmented DNA, a hallmark of apoptosis. | Detects and quantifies apoptotic cells. | Assessing DNA fragmentation in bovine blastocysts after cryopreservation with Z-VAD-FMK. nih.gov |
| Caspase Activity Assays (e.g., Caspase-Glo®) | Measures the activity of specific caspases using a luminogenic substrate. | Quantifies the activation of key apoptotic enzymes. | Measuring caspase-3/7, -8, and -9 activity in various cell death models. promega.com |
Strategies for In Vivo Research Applications in Animal Models
The transition from in vitro studies to in vivo animal models is a critical step in evaluating the therapeutic potential of compounds like this compound. This requires careful consideration of administration routes and methods for monitoring biological outcomes.
Considerations for Administration in Pre-Clinical Models (e.g., intravenous, intracerebroventricular)
The choice of administration route in animal models depends on the target tissue, the properties of the inhibitor, and the experimental question. For systemic effects or to target organs accessible through the bloodstream, intravenous (IV) or intraperitoneal (IP) injections are common. For example, the pan-caspase inhibitor Z-VAD-FMK has been administered intraperitoneally in mouse models of endotoxic shock and cigarette smoke-induced inflammation. nih.govglpbio.com Similarly, Q-VD-OPh, another pan-caspase inhibitor, has been administered via IP injection in mice. rndsystems.com
When targeting the central nervous system, direct administration may be necessary to bypass the blood-brain barrier. Intracerebroventricular (ICV) injection delivers the compound directly into the cerebral ventricles, allowing it to distribute throughout the brain. This method has been used in studies investigating the neuroprotective effects of caspase inhibitors. Another direct application is intrathecal injection for spinal cord injury models.
The formulation of the inhibitor is also a key consideration. Many caspase inhibitors, including Z-VAD-FMK, are dissolved in solvents like dimethyl sulfoxide (DMSO) for administration. nih.govrndsystems.comnovusbio.com
Monitoring Biological Outcomes in Experimental Animal Models (e.g., tissue injury, functional recovery)
Following administration of this compound or related inhibitors in animal models, a range of biological outcomes are monitored to assess efficacy.
Tissue Injury: Histological and immunohistochemical analyses are standard methods to evaluate tissue damage. For instance, in a rat model of traumatic spinal cord injury, tissue samples were examined for hemorrhage, edema, necrosis, and inflammatory cell infiltration. nih.gov Staining for specific cellular markers can provide more detailed information. For example, in a model of renal injury, immunohistochemistry was used to detect the distribution of Caspase-3. karger.com In studies of lung inflammation, bronchoalveolar lavage fluid (BALF) is collected to count and classify inflammatory cells. nih.gov
Functional Recovery: In models of neurological injury, assessing functional recovery is paramount. In spinal cord injury models, motor function can be evaluated using scales like the Tarlov motor grading scale and tests such as the inclined-plane technique. nih.gov In stroke models, motor skills can be assessed over time to determine long-term functional improvements. nih.gov
The table below provides examples of how biological outcomes are monitored in animal models treated with caspase inhibitors.
| Animal Model | Caspase Inhibitor | Administration Route | Outcome Monitored | Method of Monitoring |
| Traumatic Spinal Cord Injury (Rat) | z-LEHD-fmk (Caspase-9 inhibitor) | Not specified | Apoptosis, Tissue Damage, Functional Recovery | TUNEL staining, Light and Electron Microscopy, Tarlov motor grading scale, Inclined-plane technique. nih.gov |
| Cigarette Smoke-Induced Lung Inflammation (Mouse) | Z-VAD-FMK, Ac-DEVD-CHO | Intraperitoneal | Airway Inflammation, Mucus Secretion | Bronchoalveolar lavage fluid (BALF) cell count, ELISA for cytokines, Histology. nih.gov |
| Endotoxic Shock (Mouse) | Z-VAD-FMK | Intraperitoneal | Survival, Macrophage activity, Cytokine secretion | Survival rate monitoring, Flow cytometry of peritoneal macrophages, ELISA. glpbio.com |
| Stroke (Mouse) | Q-VD-OPh | Not specified | Apoptosis, Motor Skills | Caspase-3 activation analysis, Motor skill assessment. nih.gov |
Comparative Analysis with Other Caspase Inhibitors in Experimental Design
This compound belongs to a broader class of caspase inhibitors used in research. The choice of inhibitor for a particular experiment depends on its specificity, permeability, and efficacy.
Pan-Caspase Inhibitors vs. Specific Caspase Inhibitors: Pan-caspase inhibitors, such as Z-VAD-FMK and Q-VD-OPh, target a wide range of caspases. promega.comrndsystems.cominvivogen.com Z-VAD-FMK is a cell-permeable, irreversible inhibitor that has been extensively used to block apoptosis in various models. nih.govpromega.comnih.gov It has been shown to inhibit caspases-1, -3, and -4. karger.com Q-VD-OPh is another potent, cell-permeable, and non-toxic pan-caspase inhibitor that can cross the blood-brain barrier. nih.govnih.gov
In contrast, specific caspase inhibitors target individual or a small subset of caspases. For example, Z-DEVD-FMK is often described as a caspase-3 inhibitor, although it can also inhibit caspases-6, -7, -8, and -10 at higher concentrations. karger.comnovusbio.com Z-IETD-FMK is known to target caspase-8. nih.gov The use of specific inhibitors allows researchers to dissect the roles of individual caspases in the apoptotic pathway.
Efficacy and Off-Target Effects: Studies have compared the effectiveness of different caspase inhibitors. For instance, Q-VD-OPh has been reported to be more effective at preventing apoptosis than Z-VAD-FMK in some contexts. rndsystems.com Research on renal proximal tubular cells showed that the pan-caspase inhibitor B-D-FMK was more effective at preventing apoptosis than the more specific inhibitors Z-DEVD-FMK and Z-VAD-FMK, despite all three effectively inhibiting caspase-3 activity. karger.com This suggests that targeting upstream caspases may be more protective.
It is also important to consider potential off-target effects. Some studies have suggested that the immunosuppressive effects of Z-VAD-FMK and Z-IETD-FMK on T-cell proliferation may be independent of their caspase-inhibiting properties. nih.gov
The following table provides a comparative overview of several caspase inhibitors.
| Inhibitor | Target Caspases | Key Features | Common Research Applications |
| Z-VAD-FMK | Pan-caspase (e.g., -1, -3, -4) karger.com | Cell-permeable, irreversible. promega.com | General apoptosis inhibition, inflammation models. nih.govnih.govnih.gov |
| Q-VD-OPh | Pan-caspase (e.g., -1, -3, -8, -9) selleckchem.com | Potent, non-toxic, crosses blood-brain barrier. nih.govnih.gov | Apoptosis inhibition in vitro and in vivo, neuroprotection studies. nih.govnih.gov |
| Z-DEVD-FMK | Primarily Caspase-3; also -6, -7, -8, -10 karger.com | Cell-permeable, targets executioner caspases. novusbio.com | Studying the role of caspase-3 in apoptosis. karger.com |
| Z-IETD-FMK | Caspase-8 nih.gov | Targets initiator caspase-8. | Investigating the extrinsic apoptotic pathway and T-cell activation. nih.gov |
| z-LEHD-fmk | Caspase-9 nih.gov | Targets initiator caspase-9. | Studying the intrinsic apoptotic pathway in neurological injury. nih.gov |
| B-D-FMK | Pan-caspase karger.com | General caspase inhibitor. | Apoptosis inhibition in renal cell studies. karger.com |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | Z-Alanine-Glutamic acid (O-methyl)-Valine-Aspartic acid (O-methyl)-Fluoromethylketone |
| Z-VAD-FMK | Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone promega.com |
| Q-VD-OPh | Quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone nih.gov |
| Z-DEVD-FMK | Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK novusbio.com |
| Ac-DEVD-CHO | Acetyl-Aspartyl-Glutamyl-Valyl-Aspartal nih.gov |
| z-LEHD-fmk | benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone |
| Z-IETD-FMK | Benzyloxycarbonyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-fluoromethylketone |
| B-D-FMK | BOC-Aspartyl(OMe)-fluoromethylketone |
| Z-FA-FMK | Benzyloxycarbonyl-Phenylalanyl-Alaninyl-fluoromethylketone |
Limitations and Future Research Directions Utilizing Z Ala Glu Ome Val Asp Ome Fmk
Addressing Potential Off-Target Enzyme Interactions and Effects
A significant consideration when utilizing peptide-based inhibitors is the potential for off-target interactions. While designed to target caspases, compounds like Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK may interact with other enzymes, leading to unintended biological consequences.
A primary example of this is the off-target inhibition of N-glycanase 1 (NGLY1). Research on the closely related pan-caspase inhibitor, Z-VAD-FMK, has demonstrated that it can potently inhibit NGLY1, an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. acs.orgnih.gov This inhibition of NGLY1 has been shown to be a potent inducer of autophagy, a cellular recycling process. acs.orgnih.govoup.com This off-target effect is critical because the induction of autophagy can confound the interpretation of experiments aiming to study apoptosis, as both processes can lead to cell death. Therefore, when using this compound, it is crucial to consider that observed effects on cellular processes might be, at least in part, attributable to NGLY1 inhibition and subsequent autophagy induction, rather than solely caspase inhibition.
The structural similarity between the active sites of caspases and other proteases, such as cathepsins, also presents a potential for off-target effects. While specific data for this compound is limited, the broader class of peptide-based caspase inhibitors has been shown to exhibit some level of cross-reactivity.
Challenges in Achieving Absolute Selectivity and Specificity in Complex Biological Systems
The quest for absolute selectivity and specificity of any pharmacological inhibitor within a complex biological system is a formidable challenge. Peptide inhibitors, despite their design to mimic specific substrate sequences, are not immune to this challenge. The high degree of homology among the active sites of the various caspase family members makes achieving isoform-specific inhibition particularly difficult.
For instance, while an inhibitor might be designed to target a specific executioner caspase like caspase-3, it may also inhibit other executioner caspases (e.g., caspase-6 and -7) or even initiator caspases (e.g., caspase-8, -9, and -10) to varying degrees. mdpi.com The inhibitor Z-DEVD-FMK, for example, is known as a specific caspase-3 inhibitor but also demonstrates potent inhibition of caspases-6, -7, -8, and -10. mdpi.com This lack of absolute specificity can complicate the attribution of a biological outcome to the inhibition of a single caspase.
The following table illustrates the inhibitory profile of a related caspase inhibitor, providing a perspective on the varying degrees of selectivity that can be observed.
| Caspase | Inhibitor | IC50 (nM) |
|---|---|---|
| Caspase-1 | Belnacasan (VX-765) | 0.8 |
| Caspase-3 | Z-DEVD-FMK | 18000 |
| Pan-Caspase | Q-VD-Oph | 25-400 |
This table presents IC50 values for various caspase inhibitors against their target caspases, illustrating the range of potencies and selectivities. Data for this compound is not currently available in the public domain.
Development of Advanced Methodologies for Enhanced Precision in Target Modulation
To overcome the limitations of current inhibitors, researchers are actively developing advanced methodologies to enhance the precision of target modulation. These strategies aim to improve the selectivity and efficacy of peptide-based inhibitors like this compound.
Peptidomimetics: One promising approach is the use of peptidomimetics, which are molecules that mimic the structure of peptides but with modifications to improve their properties. acs.orgacs.orgnih.gov For example, incorporating a 1,4-benzodiazepine (B1214927) nucleus into a peptide backbone has been shown to create a conformationally constrained inhibitor with enhanced selectivity for caspase-3. acs.orgacs.orgnih.gov This strategy can reduce off-target binding by locking the inhibitor into a conformation that is optimal for the target enzyme's active site.
Cyclization: Another powerful technique is peptide cyclization. acs.orgnih.gov Cyclizing a peptide can increase its binding affinity and selectivity by reducing its conformational flexibility. nih.gov This structural rigidity can also enhance metabolic stability, a significant advantage for in vivo studies. nih.gov Various cyclization strategies, such as head-to-tail or side-chain-to-side-chain linkages, can be employed to optimize the inhibitor's properties. nih.gov
Computational Approaches: The development of sophisticated computational tools is also revolutionizing inhibitor design. nih.govnih.gov Molecular dynamics simulations and other computational methods can predict the binding affinity and selectivity of a peptide inhibitor for its target. nih.gov These in silico approaches can screen large libraries of potential inhibitors and guide the rational design of more potent and selective compounds, thereby reducing the time and cost of experimental screening. oup.com
Unexplored Research Avenues and Mechanistic Insights into Caspase-10 and Caspase-8 Pathways
While much is known about the roles of caspases in apoptosis, the specific functions and interplay of initiator caspases-10 and -8 remain areas of active investigation. The use of increasingly specific chemical probes is crucial for dissecting these complex pathways.
Non-Apoptotic Roles of Caspase-8: Research has revealed that caspase-8 possesses non-apoptotic functions, including roles in cell differentiation, inflammation, and innate immunity. nih.govelsevierpure.comresearchgate.net For example, caspase-8 has been shown to be essential for the proper development of the yolk sac vasculature during embryogenesis and for the differentiation of certain immune cells. elsevierpure.comresearchgate.net A selective inhibitor could be instrumental in dissecting the molecular mechanisms underlying these non-apoptotic roles, independent of its function in cell death.
Caspase-10 as a Regulator of Caspase-8: Emerging evidence suggests that caspase-10 is not merely a redundant initiator caspase but may act as a negative regulator of caspase-8-mediated cell death. nih.gov Studies have shown that caspase-10 can impede the activation of caspase-8 within the death-inducing signaling complex (DISC), thereby shifting the cellular response from apoptosis towards NF-κB activation and cell survival. nih.gov Furthermore, caspase-10 has been implicated in the regulation of autophagy. nih.gov Utilizing a specific inhibitor could help to elucidate the precise conditions under which caspase-10 exerts this regulatory function and the downstream consequences for cellular fate.
Crosstalk in Inflammatory Responses: Both caspase-8 and caspase-10 are involved in innate immune responses to viral dsRNA, mediating NF-κB-dependent inflammatory responses. aai.org The intricate crosstalk between these two caspases in the context of inflammation is not fully understood. A selective inhibitor for one over the other would be a valuable tool to dissect their individual contributions to the inflammatory cascade. Recent findings also point to a complex interplay between caspase-8-driven apoptosis and pyroptosis, a form of inflammatory cell death. researchgate.netst-andrews.ac.uk
Q & A
Q. What is the primary mechanism of action of Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK in inhibiting caspase-3?
this compound acts as an irreversible, cell-permeable caspase-3 inhibitor by covalently binding to the active site of the enzyme via its fluoromethylketone (FMK) group. This prevents caspase-3 from cleaving downstream substrates, thereby halting apoptosis . The O-methylation of aspartic acid residues enhances cellular permeability, allowing the inhibitor to enter cells efficiently. Once inside, endogenous esterases hydrolyze the methyl groups, activating the inhibitor and enabling selective caspase-3 targeting .
Q. How do structural modifications like O-methylation influence the stability and cellular uptake of this compound?
O-methylation of aspartic acid residues increases the compound’s lipophilicity, improving membrane permeability. This modification also stabilizes the peptide against extracellular proteases, ensuring intact delivery into cells. Post-entry, intracellular esterases cleave the methyl groups, restoring the active carboxylate form for caspase-3 inhibition . For in vitro studies, esterase supplementation may be required in cell-free systems to activate the inhibitor .
Advanced Research Questions
Q. How can researchers resolve conflicting data on this compound’s specificity toward caspase-3 versus calpain in neuronal injury models?
Studies indicate that this compound may inhibit calpain, complicating interpretation of caspase-3-specific effects . To address this:
- Co-administration with calpain-specific inhibitors (e.g., MDL-28170) can isolate caspase-3-dependent pathways.
- Biochemical assays (e.g., fluorogenic substrates for caspase-3 and calpain) should quantify protease activity in parallel.
- Western blotting for α-spectrin cleavage products (120 kDa for calpain vs. 145/120 kDa fragments for caspase-3) can distinguish protease activity .
Q. What experimental parameters are critical for optimizing this compound administration in traumatic brain injury (TBI) models?
- Timing : Administer within 1 hour post-injury to maximize neuroprotection, as delayed treatment reduces efficacy in reducing lesion size and calpain-mediated spectrin degradation .
- Dosage : Use 5–20 µM in vitro and 1–10 mg/kg in vivo. Higher doses may induce off-target effects, necessitating dose-response validation .
- Route of administration : Intracerebroventricular (ICV) injection ensures direct CNS delivery, while systemic routes (e.g., intraperitoneal) require pharmacokinetic profiling to confirm blood-brain barrier penetration .
Q. How can researchers validate the efficacy of this compound in blocking apoptosis during long-term studies?
- Flow cytometry : Use Annexin V/PI staining to quantify apoptotic vs. necrotic cell death.
- Caspase-3 activity assays : Monitor cleavage of fluorogenic substrates (e.g., DEVD-AFC) in lysates.
- Immunohistochemistry : Track caspase-3 activation (e.g., cleaved caspase-3 antibodies) and TUNEL staining for DNA fragmentation .
Methodological Considerations
- Solubility and Storage : Dissolve in DMSO (≥10 mg/mL) and store at -20°C. Avoid freeze-thaw cycles to preserve activity .
- Controls : Include FMK-negative analogs (e.g., Z-DEVD-CHO) to confirm specificity.
- In vivo validation : Pair with caspase-3 knockout models or siRNA knockdown to corroborate inhibitor effects .
Data Contradictions and Solutions
- Calpain vs. Caspase-3 Inhibition : Some studies report reduced α-spectrin degradation via calpain inhibition, not caspase-3 . Address this by using orthogonal assays (e.g., calpain-specific substrates) and genetic models.
- Variable Neuroprotection : Efficacy in TBI models depends on injury severity. In predominantly necrotic models, combine this compound with necroptosis inhibitors (e.g., Necrostatin-1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
